Product packaging for 1-Cycloheptylpropan-2-one(Cat. No.:CAS No. 5452-74-4)

1-Cycloheptylpropan-2-one

Cat. No.: B8795255
CAS No.: 5452-74-4
M. Wt: 154.25 g/mol
InChI Key: DBJBBHFNZNOEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptylpropan-2-one, with the molecular formula C10H18O, is a ketone compound featuring a cycloheptyl group attached to a propan-2-one chain . This structure classifies it as an alicyclic ketone, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures, particularly in exploring structure-activity relationships or developing novel chemical entities. Compounds with similar cycloalkane rings, such as cyclopropane and cyclobutane derivatives, are frequently investigated for their potential in creating pharmacologically active molecules and advanced materials . As a versatile synthon, this compound can undergo various chemical transformations, including reactions at its carbonyl group or further functionalization of the carbon chain, to yield target molecules for screening and development. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8795255 1-Cycloheptylpropan-2-one CAS No. 5452-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5452-74-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-cycloheptylpropan-2-one

InChI

InChI=1S/C10H18O/c1-9(11)8-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3

InChI Key

DBJBBHFNZNOEHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Cycloheptylpropan 2 One

Established Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgbyjus.com For 1-Cycloheptylpropan-2-one, the key disconnections involve the carbon-carbon bond linking the cycloheptyl ring to the propanone unit and the functional group transformation to create the ketone.

Carbon-Carbon Bond Formation Approaches

The most direct retrosynthetic strategies for this compound involve the formation of the C-C bond between the cycloheptyl moiety and the three-carbon propanone chain. Two primary disconnection points are considered, leading to several well-established synthetic plans.

Disconnection adjacent to the carbonyl group: This is the most common approach, breaking the bond between the cycloheptyl ring and the α-carbon of the ketone. This leads to synthons representing a cycloheptyl electrophile and an acetone (B3395972) enolate nucleophile (or its synthetic equivalent).

Key Synthetic Methodologies Arising from this Disconnection:

Acetoacetic Ester Synthesis: A classic and highly reliable method for preparing substituted ketones. orgoreview.comuomustansiriyah.edu.iq This pathway utilizes ethyl acetoacetate (B1235776) (an acetoacetic ester) as the source of the acetone enolate. libretexts.orgyoutube.com The process involves alkylating the enolate of ethyl acetoacetate with a cycloheptyl halide (e.g., cycloheptyl bromide). Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the final this compound. libretexts.orguomustansiriyah.edu.iq

Direct Alkylation of Acetone Enolates: This approach involves the direct alkylation of an acetone enolate with a cycloheptyl halide. organicchemistrytutor.com To be effective, this reaction requires the use of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate. organicchemistrytutor.combham.ac.uk This prevents side reactions and low yields that can occur with weaker bases like alkoxides. organicchemistrytutor.com

Organocuprate Chemistry: Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that are highly effective in forming C-C bonds. masterorganicchemistry.comwikipedia.org One potential route involves the reaction of lithium dicycloheptylcuprate with propanoyl chloride. Unlike more reactive organometallics like Grignard reagents, organocuprates typically add only once to acid chlorides, preventing over-addition and yielding the desired ketone directly. masterorganicchemistry.com

The following table summarizes these C-C bond formation strategies.

Table 1: Carbon-Carbon Bond Formation Strategies
Retrosynthetic Disconnection Synthetic Method Key Reagents Description
Cycloheptyl-(CH₂)COCH₃ Acetoacetic Ester Synthesis Ethyl acetoacetate, NaOEt, Cycloheptyl bromide, H₃O⁺, heat Alkylation of acetoacetic ester followed by hydrolysis and decarboxylation. libretexts.orgorgoreview.com
Cycloheptyl-(CH₂)COCH₃ Direct Enolate Alkylation Acetone, LDA, Cycloheptyl bromide Formation of acetone enolate with a strong base, followed by SN2 reaction with a cycloheptyl halide. organicchemistrytutor.comyoutube.com
Cycloheptyl-(CO)CH₂CH₃ Organocuprate Reaction Lithium dicycloheptylcuprate, Propanoyl chloride Nucleophilic acyl substitution on an acid chloride using a Gilman reagent. masterorganicchemistry.com

Functional Group Interconversion Pathways to the Ketone Moiety

An alternative retrosynthetic approach involves creating the carbon skeleton first, followed by a functional group interconversion (FGI) to install the ketone. sigmaaldrich.com This is a common strategy when direct formation of the ketone is challenging or less efficient. orgoreview.comwikipedia.org

Grignard Reaction followed by Oxidation: This two-step sequence is a robust method for ketone synthesis. ucl.ac.uk The retrosynthesis first disconnects the C-O bond of the corresponding secondary alcohol, 1-cycloheptylpropan-2-ol. This alcohol can be formed via the nucleophilic addition of a cycloheptyl Grignard reagent (cycloheptylmagnesium bromide) to propanal. The resulting secondary alcohol is then oxidized to the target ketone using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. sigmaaldrich.comucl.ac.uk

Table 2: Functional Group Interconversion Strategy

Target Moiety Intermediate Functional Group Synthetic Method Key Reagents Description
Ketone Secondary Alcohol Grignard Reaction & Oxidation Cycloheptylmagnesium bromide, Propanal, PCC (or other oxidant) Addition of a Grignard reagent to an aldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone. ucl.ac.ukorganicchemistrytutor.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy.

Transition Metal-Mediated Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-C bonds. A relevant strategy involves the coupling of amide derivatives with organozinc reagents to produce ketones. nih.gov In a potential synthesis for this compound, an activated N-acyl-N-Boc-propanamide could be coupled with a cycloheptylzinc halide in the presence of a nickel catalyst and a suitable ligand (e.g., SIPr). nih.gov This method is notable for its mild reaction conditions (room temperature) and tolerance of various functional groups. nih.gov

Organic Catalysis in Propanone Framework Construction

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems. Enamine catalysis, for instance, can be used for the α-alkylation of ketones. ucl.ac.uk While less common for simple alkyl halides, developments in catalytic systems continue to expand the scope of these reactions. Another approach is the use of strong Brønsted base catalyst systems, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) ether, to facilitate the alkylation of weakly acidic carbonyl compounds with alkenes. rsc.org

Asymmetric Synthetic Routes to Chiral Analogues (if applicable)

Since the α-carbon of this compound is a prochiral center, substitution at this position can create a stereocenter. Asymmetric synthesis aims to produce one enantiomer selectively.

A recently developed method for the catalytic, enantioselective α-alkylation of ketones is directly applicable. organic-chemistry.org This reaction employs a nickel catalyst with a unique bimetallic ligand to facilitate the C(sp³)–C(sp³) cross-coupling between a ketone enolate and an unactivated alkyl halide. To synthesize a chiral analogue of this compound, one could start with a prochiral ketone like 1-phenyl-2-(cycloheptyl)ethan-1-one and alkylate it with methyl iodide, or start with 1-(cycloheptyl)ethan-1-one and alkylate it with a suitable electrophile in the presence of the chiral nickel catalyst system. The general procedure involves forming the ketone enolate in situ and then introducing the alkyl halide and catalyst. organic-chemistry.org This method has shown good to high yields and enantioselectivities for a variety of ketones and alkyl iodides under mild conditions. organic-chemistry.org

Enantioselective Formation of the Propan-2-one Backbone

Achieving enantioselectivity in the formation of the chiral center at the C2 position of the propan-2-one moiety is a significant challenge in modern organic synthesis. Several strategies can be envisioned for constructing an enantiomerically enriched form of this compound.

One of the most classic and versatile methods for preparing ketones is the acetoacetic ester synthesis . orgoreview.comopenochem.org This method involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a ketone. orgoreview.comopenochem.org For the synthesis of this compound, the enolate of ethyl acetoacetate can be alkylated with a cycloheptyl halide. To induce enantioselectivity, this alkylation can be performed using a chiral phase-transfer catalyst.

Another powerful strategy is the organocatalytic asymmetric desymmetrization of a prochiral precursor. Research into the synthesis of related complex molecules, such as Swaminathan ketones, has demonstrated that prochiral 2-alkyl-2-(3-oxobutyl)-cycloheptane-1,3-diones can undergo a highly enantioselective intramolecular aldol (B89426) condensation catalyzed by a combination of an amine and an acid. rsc.orguohyd.ac.in This approach creates a chiral bicyclic system, highlighting the potential for organocatalysis to control stereochemistry in molecules containing a cycloheptane (B1346806) ring. rsc.org A similar strategy could be adapted, starting from a suitably designed prochiral cycloheptane dione, to generate a chiral precursor to this compound.

Furthermore, the asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols, which can then be oxidized to the desired chiral ketone. ias.ac.inunipd.it This two-step sequence provides another viable, albeit indirect, route.

Asymmetric StrategyKey Reagents/Catalyst TypeGeneral SubstratePotential for this compoundReference
Asymmetric AlkylationChiral Phase-Transfer Catalystβ-Keto Ester (e.g., Ethyl Acetoacetate) + Alkyl HalideDirect alkylation of ethyl acetoacetate with a cycloheptyl halide under asymmetric conditions. nih.gov
Organocatalytic DesymmetrizationChiral Amine/Acid CombinationProchiral Cycloheptane-1,3-dione derivativeEnantioselective cyclization of a precursor like 2-cycloheptyl-2-(3-oxobutyl)-cycloheptane-1,3-dione. rsc.orguohyd.ac.in
Asymmetric HydrogenationChiral Ru(II) or Ir(III) ComplexesProchiral Alkene or KetoneIndirect route via asymmetric reduction of a precursor like 1-cycloheptenylpropan-2-one. researchgate.netiranchembook.ir
Enzymatic ResolutionLipaseRacemic Ketone or Alcohol PrecursorKinetic resolution of racemic 1-cycloheptylpropan-2-ol followed by oxidation. unipd.it

Stereocontrol in Cycloheptane Ring Functionalization

While this compound itself does not possess stereocenters on the cycloheptane ring, the principles of stereocontrol are critical when considering the synthesis of substituted or more complex analogues. The seven-membered ring of cycloheptane is conformationally flexible, which presents a significant challenge for achieving high stereoselectivity during functionalization reactions. ubc.ca

The stereochemical outcome of reactions such as the alkylation of cycloheptanone (B156872) enolates is governed by kinetic and thermodynamic factors. ubc.ca The alkylation of conformationally rigid cyclohexanone (B45756) enolates often proceeds via an axial attack to form a product in a chair conformation. ubc.ca While cycloheptane is more complex, similar principles apply, where the transition state geometry dictates the stereoselectivity.

Recent advances have demonstrated remarkable control over the stereochemistry of cycloheptane systems. For instance, the synthesis of chiral Swaminathan ketones utilizes an organocatalyzed, conformation-controlled intramolecular aldol condensation. rsc.org This method showcases how catalysts can effectively navigate the complex conformational landscape of a seven-membered ring to yield products with excellent enantioselectivities. rsc.orguohyd.ac.in Such strategies could be applied to synthesize derivatives of this compound with defined stereochemistry on the cycloheptane ring.

Modern Synthetic Techniques and Optimizations

To improve the efficiency, safety, and scalability of ketone synthesis, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. at.uaresearchgate.net The efficient and rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net

For the synthesis of this compound, a microwave-assisted acetoacetic ester synthesis could be employed. The transacetoacetylation reactions, which can take several hours under conventional heating, have been shown to proceed in just 1-10 minutes under microwave conditions. at.ua This rapid, high-temperature, high-pressure environment can significantly accelerate the alkylation of ethyl acetoacetate with a cycloheptyl halide and the subsequent decarboxylation step.

Table 2: Comparison of Conventional vs. Microwave-Assisted Ketone Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction TimeSeveral hours to daysMinutes at.uaijpcbs.com
Energy EfficiencyLower (heats vessel and surroundings)Higher (direct heating of solvent/reagents) researchgate.net
YieldOften moderate to goodOften higher due to reduced side reactions nih.gov
Pressure ControlLimited (typically atmospheric)Can be performed in sealed vessels at high pressure researchgate.net

Flow Chemistry Applications in Ketone Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. nih.govnih.gov

The synthesis of ketones, including β-ketones, has been successfully translated to continuous-flow systems. zenodo.orgbeilstein-journals.orgbohrium.com For example, a flow process could be designed for the synthesis of this compound via a Grignard reaction. A solution of cycloheptylmagnesium bromide and a suitable electrophile (e.g., acetyl chloride or an ester) could be continuously mixed and passed through a heated reactor coil. This approach minimizes the risks associated with handling large quantities of reactive organometallic reagents and allows for rapid optimization and production. nih.gov Research has demonstrated that such flow processes can achieve high yields with residence times of less than 90 seconds. nih.gov

Table 3: Representative Parameters for Flow Chemistry Synthesis of Ketones
Reaction TypeCatalyst/ReagentsTemperature (°C)Flow Rate (mL/min)Yield (%)Reference
Hydration-CondensationHeterogeneous Solid Acid900.584 nih.govbeilstein-journals.org
Grignard Addition to AmideVinylmagnesium Bromide50Not specified (residence time < 90s)High nih.gov

Reaction Monitoring and Purification Methodologies

The isolation and purification of the final product, this compound, are critical steps to ensure high purity. Chromatographic techniques are indispensable for both monitoring the progress of the reaction and for the final purification.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that is the standard method for purifying reaction mixtures in organic synthesis. openochem.orgphenomenex.com For a relatively non-polar compound like this compound, silica (B1680970) gel is the most common stationary phase. openochem.orgwfu.edu The separation is achieved by eluting the crude product through the silica gel column with a non-polar solvent system, typically a mixture of an alkane (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate). wfu.edu A gradient elution, where the proportion of the more polar solvent is gradually increased, is often used to efficiently separate the target compound from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to assess the purity of the final compound and, crucially, to separate enantiomers if an asymmetric synthesis was performed. hplc.euresearchgate.net

Purity Assessment: Analytical reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of the isolated product. A C18 column is a typical stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Enantiomeric Separation: To separate and quantify the enantiomers of a chiral ketone, chiral HPLC is employed. This requires a chiral stationary phase (CSP). Several types of CSPs are effective for resolving ketone enantiomers, including Pirkle-type columns and polysaccharide-based or cyclofructan-based columns. hplc.euphenomenex.comresearchgate.net The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol (B130326) for normal-phase chiral HPLC, is critical for achieving good separation. hplc.eu

Table 4: Chromatographic Methods for Ketone Purification and Analysis
TechniquePurposeStationary PhaseTypical Mobile PhaseDetectorReference
Flash ChromatographyPurificationSilica GelHexane/Ethyl Acetate GradientTLC, UV (if chromophore present) openochem.orgwfu.edu
Analytical RP-HPLCPurity AssessmentC18-bonded SilicaAcetonitrile/Water GradientUV/Vis, DAD researchgate.net
Chiral HPLCEnantiomeric SeparationPirkle-type (e.g., (R,R)-Whelk-O 1), CyclofructanHexane/IsopropanolUV/Vis, DAD, CD hplc.euphenomenex.comresearchgate.net

Spectroscopic and Spectrometric Methods for Reaction Progress Evaluation (e.g., TLC)

The evaluation of reaction progress is a critical aspect of chemical synthesis, ensuring that the transformation of reactants to products proceeds to completion efficiently. For the synthesis of This compound , Thin-Layer Chromatography (TLC) serves as a primary method for real-time, qualitative monitoring of the reaction. googleapis.com This technique is rapid, requires minimal sample, and provides clear visual feedback on the consumption of starting materials and the formation of the product. googleapis.com

A plausible and common synthetic route to This compound is the oxidation of its corresponding secondary alcohol, 1-Cycloheptylpropan-2-ol . In this process, the hydroxyl group of the alcohol is converted to the ketone functional group. TLC is ideally suited to monitor this transformation because the polarity of the molecule changes significantly, which in turn affects how it interacts with the TLC plate. chemsrc.com

Principles of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a mobile phase (a less polar solvent or solvent mixture, called the eluent). fluorochem.co.uk In the context of oxidizing 1-Cycloheptylpropan-2-ol to This compound , the alcohol is more polar than the resulting ketone due to the presence of the -OH group, which can engage in hydrogen bonding. chemsrc.com

As the reaction progresses:

The more polar starting material, 1-Cycloheptylpropan-2-ol , has a strong affinity for the polar silica gel stationary phase and will travel a shorter distance up the TLC plate. This results in a lower Retention Factor (Rƒ) value. chemsrc.com

The less polar product, This compound , has a weaker affinity for the stationary phase and is carried further up the plate by the mobile phase, resulting in a higher Rƒ value. chemsrc.com

By periodically taking small samples (aliquots) from the reaction mixture and running a TLC plate, a chemist can visually track the disappearance of the starting material spot and the appearance and intensification of the product spot. google.com

Practical Application of TLC Monitoring

To monitor the oxidation reaction, a TLC plate is typically spotted with three lanes for comparison:

Starting Material (SM): A pure sample of 1-Cycloheptylpropan-2-ol .

Co-spot (Co): A single spot containing both the starting material and an aliquot from the reaction mixture. This helps to confirm the identity of the spots.

Reaction Mixture (RM): An aliquot taken directly from the reaction vessel.

The plate is then placed in a sealed chamber containing an appropriate eluent system. fluorochem.co.uk A common eluent for such a transformation might be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. The optimal ratio is determined experimentally to achieve good separation (typically aiming for an Rƒ of 0.3-0.4 for one of the components). smolecule.com After the solvent front moves up the plate, the plate is removed, dried, and visualized. fluorochem.co.uk

Since ketones and alcohols are often colorless, a visualization technique is required. The most common methods include:

UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent TLC plate. researchgate.net

Staining: The plate can be dipped into a chemical stain that reacts with the compounds to produce colored spots. A potassium permanganate (B83412) (KMnO₄) stain is highly effective for this reaction, as it reacts with the alcohol (which is readily oxidized) but not the ketone. The starting material spot would therefore appear as a yellow-brown spot on a purple background, while the product spot would not react. researchgate.netrsc.org

The reaction is considered complete when the spot corresponding to the starting material in the "Reaction Mixture" lane is no longer visible. google.comsmolecule.com

Data Interpretation

The following interactive table illustrates the expected TLC results at different stages of the reaction. The Rƒ values are hypothetical but representative of a typical oxidation where a more polar alcohol is converted to a less polar ketone.

Reaction StageSpotting LaneObserved Spot (Rƒ)Interpretation
Start (T=0) Starting Material0.30Pure 1-Cycloheptylpropan-2-ol
Reaction Mixture0.30Only starting material is present
Mid-point (T=1 hr) Starting Material0.30Reference spot
Reaction Mixture0.30 (faint) & 0.65 (strong)Starting material is being consumed and product is forming
Completion (T=2 hr) Starting Material0.30Reference spot
Reaction Mixture0.65All starting material has been converted to product

Assumed Eluent System: 4:1 Hexanes/Ethyl Acetate. Rƒ values are illustrative.

While TLC is excellent for monitoring reaction progress, other spectroscopic methods like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy would be used on the purified product to confirm its final structure and purity. For instance, in an IR spectrum, the disappearance of the broad -OH stretch (around 3300-3500 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretch (around 1715 cm⁻¹) would confirm the formation of the ketone. rsc.org

Chemical Reactivity and Mechanistic Transformations of 1 Cycloheptylpropan 2 One

Reactivity of the Carbonyl Functionality

The chemical behavior of 1-Cycloheptylpropan-2-one is largely dictated by the presence of the carbonyl (C=O) group and the adjacent alpha-hydrogens. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbon an electrophilic center. study.com This polarity, combined with the acidity of the alpha-hydrogens, provides two primary sites for chemical reactions.

Nucleophilic Addition Reactions to the Ketone

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. openstax.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

For this compound, the general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the carbonyl carbon. The presence of the cycloheptyl and methyl groups provides some steric hindrance compared to a less substituted ketone like acetone (B3395972), but aldehydes are generally more reactive than ketones due to electronic and steric factors. libretexts.org

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid source in the reaction mixture protonates the alkoxide to yield the final alcohol product. openstax.org

Common nucleophilic addition reactions applicable to this compound include:

Reduction to an Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone is reduced to the corresponding secondary alcohol, 1-cycloheptylpropan-2-ol.

Grignard and Organolithium Reactions: Reaction with organometallic reagents, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), results in the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon.

Reaction TypeReagentProduct
Reduction1. NaBH₄, 2. H₃O⁺1-Cycloheptylpropan-2-ol
Grignard Reaction1. CH₃MgBr, 2. H₃O⁺2-Cycloheptyl-3-methylbutan-2-ol
Cyanohydrin FormationHCN, KCN2-Cycloheptyl-3-hydroxy-3-methylbutanenitrile

Alpha-Substitution Reactions and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are significantly more acidic than typical alkane hydrogens. masterorganicchemistry.com This increased acidity is due to the resonance stabilization of the conjugate base, known as an enolate, which is formed upon deprotonation. youtube.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

This compound has two α-carbons: the methyl group (C1) and the methylene (B1212753) group (C3). Deprotonation can occur at either position, but is sterically more favorable at the less hindered methyl group. The formation of an enolate is a critical step for a variety of synthetic transformations. libretexts.org These reactions involve the substitution of an α-hydrogen with an electrophile via the enolate intermediate. wikipedia.org

Key alpha-substitution reactions include:

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, or I₂), all acidic α-hydrogens are replaced by halogen atoms. msu.edu The reaction proceeds via an enolate, and each successive halogenation makes the remaining α-hydrogens more acidic, leading to polyhalogenation. mnstate.edu Under acidic conditions, using an enol intermediate, monohalogenation can be achieved. wikipedia.org

Alkylation: To achieve controlled mono-alkylation, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to completely and irreversibly convert the ketone into its enolate. mnstate.edu This enolate can then act as a nucleophile, attacking an electrophilic alkyl halide (e.g., CH₃I) in an Sₙ2 reaction to form a new C-C bond at the α-carbon. wikipedia.org

Reaction TypeReagentsTypical Product (at C1)
Base-Catalyzed HalogenationBr₂, NaOH1,1,1-Tribromo-3-cycloheptylpropan-2-one
Acid-Catalyzed HalogenationBr₂, CH₃COOH1-Bromo-3-cycloheptylpropan-2-one
Alkylation1. LDA, 2. CH₃I3-Cycloheptylbutan-2-one

Condensation and Cyclization Reactions

A condensation reaction is one where two molecules combine, often with the loss of a small molecule like water. wikipedia.orglibretexts.org The enolate of this compound can act as a nucleophile and attack another carbonyl compound in an aldol (B89426) addition reaction. masterorganicchemistry.com If this is followed by dehydration (loss of water), it is known as an aldol condensation, which creates an α,β-unsaturated ketone. youtube.com

Aldol Condensation: In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl carbon of a second molecule. However, crossed-aldol condensations are more synthetically useful. masterorganicchemistry.com In a Claisen-Schmidt condensation, the enolate of this compound reacts with an aldehyde that cannot form an enolate itself (e.g., benzaldehyde). This directed reaction prevents self-condensation and leads to a specific α,β-unsaturated ketone product. masterorganicchemistry.com

Cyclization Reactions: While intermolecular reactions are common, if a suitable electrophilic functional group is present elsewhere in the molecule, an intramolecular reaction can lead to the formation of a new ring. Radical cyclization is one such pathway where a radical generated on the molecule can add to an unsaturated bond, initiating a cyclization cascade. nih.gov For a derivative of this compound, this would require prior functionalization.

Transformations Involving the Cycloheptyl Ring

While much of the reactivity is centered on the ketone, the seven-membered cycloheptyl ring can also participate in specific transformations, typically involving rearrangements that alter the ring size or functionalization of the ring itself.

Ring Expansion and Contraction Studies

Ring expansion and contraction reactions are important methods for synthesizing different ring sizes that may be otherwise difficult to access. wikipedia.orgetsu.edu These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.orgresearchgate.net

Ring Contraction: A common method for carbocyclic ring contraction is the Favorskii rearrangement. researchgate.net This reaction involves treating a cyclic α-halo ketone with a base. If this compound were first halogenated at the C3 position (adjacent to the ring), the resulting α-halo ketone could potentially undergo a Favorskii-type rearrangement under basic conditions, leading to a cyclohexane-containing carboxylic acid derivative. Another pathway for ring contraction involves the acid-catalyzed rearrangement of a cycloheptyl alcohol derivative, which proceeds through a carbocation intermediate that rearranges to a more stable six-membered ring. chemistrysteps.com

Ring Expansion: A Tiffeneau–Demjanov rearrangement can be used to expand a ring by one carbon. wikipedia.org This would require converting the ketone of this compound into a vicinal amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which upon leaving, creates a carbocation that can trigger an endocyclic bond migration, expanding the seven-membered ring to an eight-membered one. wikipedia.org

Selective Functionalization of the Cycloheptane (B1346806) Moiety

Introducing functional groups onto the unactivated C-H bonds of the cycloheptane ring is challenging due to the low reactivity of alkanes. Such transformations require overcoming the high bond dissociation energy of C-H bonds and controlling the position of the reaction.

Free-Radical Halogenation: This is a classic but generally unselective method for functionalizing alkanes. Treating this compound with a halogen (e.g., Br₂) and UV light would likely result in a mixture of products, with halogenation occurring at various positions on the cycloheptyl ring, as well as at the α-carbon.

Catalytic C-H Activation: Modern synthetic chemistry has developed catalytic methods for the selective oxidation and functionalization of C-H bonds. For example, certain catalysts can selectively oxidize cycloalkane C-H bonds to the corresponding ketones. researchgate.net While specific studies on this compound are not prevalent, the principles of directed C-H activation could theoretically be applied. If a directing group were installed on the molecule, it could guide a transition metal catalyst to functionalize a specific C-H bond on the cycloheptyl ring with high regioselectivity.

Mechanistic Studies of this compound Reactions

Kinetic Investigations of Reaction Pathways

No kinetic data, such as reaction rates, rate constants, or activation energies, for reactions involving this compound have been published. Kinetic analysis is fundamental to understanding how reaction conditions influence the speed of a chemical transformation, but such investigations have not been reported for this compound. nih.gov

Elucidation of Rate-Determining Steps and Intermediates

The identification of rate-determining steps and reaction intermediates is crucial for understanding a reaction's mechanism. youtube.comyoutube.comlibretexts.org This is typically achieved through a combination of kinetic experiments and spectroscopic analysis. There is no available research that identifies or proposes any reaction intermediates or rate-determining steps for transformations involving this compound.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgtaylorandfrancis.com This involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H) and then determining the position of that isotope in the product. wikipedia.org No studies utilizing this technique for this compound have been documented.

Advanced Catalysis in this compound Transformations

Modern synthetic chemistry employs various advanced catalytic methods to achieve efficient and selective chemical transformations. However, the application of these methods to this compound is not described in the scientific literature.

Photoredox Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Visible-light photoredox catalysis has become a powerful tool for forming chemical bonds under mild conditions by using light to generate reactive radical intermediates. nih.govnih.govprinceton.edu This methodology has been applied to a wide range of substrates, but there are no published examples of its use in the transformation of this compound for the formation of new carbon-carbon or carbon-heteroatom bonds.

Biocatalytic Modifications and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and under environmentally benign conditions. nih.govmdpi.com While enzymes are used to modify a vast array of natural and synthetic compounds, there is no research available describing the biocatalytic modification or enzymatic transformation of this compound. Studies on related cyclic compounds, such as cyclohexanol, have shown the potential for biocatalytic oxidation, but similar research has not been extended to this compound. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Cycloheptylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, leveraging the magnetic properties of atomic nuclei. For 1-Cycloheptylpropan-2-one, a comprehensive suite of NMR experiments, from one-dimensional to multi-dimensional techniques, is required to assign every proton and carbon signal unambiguously.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and type of proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The chemical shift (δ) is influenced by shielding and deshielding effects from neighboring atoms and functional groups. In this compound, distinct signals are expected for the methyl protons, the methylene (B1212753) protons adjacent to the ketone, the methine proton on the cycloheptyl ring, and the various methylene protons within the seven-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The ketone carbonyl carbon is characteristically found far downfield (at a high chemical shift). The signals for the cycloheptyl ring carbons and the propyl chain carbons appear in the aliphatic region of the spectrum.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established increments and data from analogous structures.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3 (CH₃) 2.15 Singlet (s)
H-1 (CH₂) 2.40 Doublet (d)
H-1' (CH) 1.90 - 2.05 Multiplet (m)
H-2'/H-7' (CH₂) 1.60 - 1.75 Multiplet (m)
H-3'/H-6' (CH₂) 1.45 - 1.60 Multiplet (m)

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 210.0
C-1 (CH₂) 52.0
C-3 (CH₃) 29.5
C-1' (CH) 38.0
C-2'/C-7' (CH₂) 35.0
C-3'/C-6' (CH₂) 28.5

While 1D NMR provides initial data, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, a key cross-peak would be observed between the methylene protons at C-1 and the methine proton at C-1'. Further correlations would be seen among the interconnected protons of the cycloheptyl ring, helping to trace the sequence of methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons. For example, the proton signal predicted around 2.40 ppm would show a correlation to the carbon signal at approximately 52.0 ppm, confirming the C-1 position. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the ketone carbonyl (C-2). Key HMBC correlations would include:

The methyl protons (H-3) to the carbonyl carbon (C-2).

The methylene protons (H-1) to the carbonyl carbon (C-2) and the methine carbon (C-1').

The methine proton (H-1') to the adjacent cycloheptyl carbons (C-2'/C-7') and the propyl chain carbon (C-1).

In the solid state, molecules adopt a more rigid conformation compared to the rapidly tumbling state in solution. Solid-state NMR (ssNMR) can provide valuable information about the molecule's preferred three-dimensional structure and packing in the crystal lattice. st-andrews.ac.uk For a flexible molecule like this compound, which has a non-planar seven-membered ring, ssNMR could distinguish between different stable conformations (e.g., chair vs. boat) that might coexist. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, overcoming the line-broadening effects typically seen in the solid phase. st-andrews.ac.ukemory.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₈O, the theoretical exact mass can be calculated.

HRMS Data for this compound

Molecular Formula Theoretical Exact Mass [M+H]⁺

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information by revealing how the molecule breaks apart under energetic conditions. For this compound, the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentation pathways for ketones.

Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a methyl radical (•CH₃) or a cycloheptylmethyl radical (•C₈H₁₅).

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This pathway is possible in this compound and would result in the loss of a neutral propene molecule.

Ring Fragmentation: The cycloheptyl ring itself could undergo fragmentation, leading to a series of characteristic losses of smaller neutral molecules like ethene.

Predicted MS/MS Fragmentation Data for this compound

Fragment Ion (m/z) Possible Structure / Loss
139 [M - CH₃]⁺
97 [C₇H₁₃]⁺ (Loss of CH₃COCH₂)
83 [C₆H₁₁]⁺ (Further fragmentation of cycloheptyl)
58 [CH₃C(OH)CH₂]⁺˙ (McLafferty rearrangement product)

Analysis of these fragmentation patterns in an MS/MS experiment provides a virtual roadmap of the molecule's structure, corroborating the data obtained from NMR spectroscopy. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration is Raman-active if it causes a change in the polarizability of the molecule. While the C=O stretch is observable in Raman spectra, it is typically weaker than in IR. Conversely, the non-polar C-C and C-H bonds of the cycloheptyl ring are expected to produce strong Raman signals. Symmetric stretching and bending vibrations of the cycloalkane ring, which are often weak in the IR spectrum, are generally prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C(sp³)-H Stretch 2850-2960 2850-2960 Strong (IR), Strong (Raman)
C=O Stretch ~1715 ~1715 Very Strong (IR), Weak (Raman)
CH₂ Scissoring ~1465 ~1465 Medium (IR), Medium (Raman)
CH₃ Bending ~1375 ~1375 Medium (IR), Medium (Raman)

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org No published crystallographic data currently exists for this compound. The successful application of this technique would first require the growth of a suitable crystal.

If a suitable single crystal of this compound could be obtained, single-crystal XRD would provide precise data on its molecular geometry. This includes exact bond lengths, bond angles, and torsional angles. A key finding would be the preferred conformation of the seven-membered cycloheptyl ring, which is known to be flexible and can adopt several low-energy conformations, such as the twist-chair or twist-boat. The analysis would also reveal intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, which dictate the crystal packing arrangement. Since the molecule itself is achiral, absolute stereochemistry determination would not be applicable unless a chiral derivative is synthesized and crystallized.

Table 2: Illustrative Data Obtainable from Single Crystal XRD

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (Å, °) a, b, c, α, β, γ
Z Number of molecules per unit cell
Atomic Coordinates (x, y, z) Position of each atom in the unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds

Powder X-ray diffraction (PXRD) is performed on a microcrystalline powder sample and is primarily used for phase identification and the study of polymorphism. wikipedia.org Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for identification. libretexts.org If this compound can crystallize into different stable forms (polymorphs), PXRD would be the ideal technique to distinguish between them, as each polymorph would generate a distinct diffraction pattern. This technique is crucial in materials science and pharmaceuticals for ensuring the consistency of a crystalline material.

Table 3: Example of Data from Powder XRD Analysis

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
21.1 4.21 60
25.8 3.45 75

Note: This table is hypothetical and illustrates the type of data generated.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org As this compound is an achiral molecule, it is optically inactive and will not produce a signal in Circular Dichroism or Optical Rotatory Dispersion experiments. However, these techniques would be indispensable for the stereochemical analysis of any chiral derivatives. A chiral center could be introduced, for example, by substitution on the cycloheptyl ring.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. vanderbilt.edu A chiral derivative of this compound would be expected to exhibit a CD signal, known as a Cotton effect, in the region of the carbonyl chromophore's n→π* electronic transition (typically 270-300 nm). The sign of this Cotton effect (positive or negative) is directly related to the three-dimensional arrangement of atoms around the carbonyl group. The Octant Rule, a well-established empirical rule for ketones, could be applied to predict the sign of the Cotton effect based on the conformation and absolute configuration of the chiral derivative, thereby allowing for the assignment of its stereochemistry.

Table 4: Illustrative Data from CD Spectroscopy

Parameter Description
Wavelength of Maximum Absorption (λ_max) Wavelength at which the Cotton effect is centered (e.g., 285 nm)
Molar Ellipticity ([θ]) The intensity of the CD signal at a specific wavelength

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nsf.gov For a chiral derivative of this compound, ORD would provide complementary information to CD spectroscopy. Away from an absorption band, the molecule would exhibit a plain ORD curve, where the optical rotation gradually increases or decreases with shorter wavelengths. Near the carbonyl n→π* transition, an anomalous curve (a Cotton effect) would be observed, where the rotation changes sign abruptly. The shape and sign of this anomalous curve are characteristic of the molecule's absolute configuration.

Table 5: Illustrative Data from ORD Measurements

Parameter Description
Specific Rotation ([α]λ) The measured optical rotation at a specific wavelength (e.g., the sodium D-line, 589 nm)
Peak The wavelength of the maximum positive rotation in a Cotton effect
Trough The wavelength of the maximum negative rotation in a Cotton effect

Other Advanced Characterization Techniques (e.g., Polarized Optical Microscopy)

The investigation into the advanced characterization of this compound through methods like polarized optical microscopy (POM) did not yield specific research findings or detailed data tables. While POM is a powerful technique for analyzing the optical properties of crystalline and anisotropic materials, its application to this compound has not been documented in the available scientific resources.

Polarized optical microscopy is instrumental in determining various optical properties of a substance, which can, in turn, provide insights into its crystalline structure and phase behavior. This technique relies on the interaction of polarized light with the material, allowing for the observation of birefringence, pleochroism, and extinction angles. Such data is invaluable for the structural elucidation of solid-state materials.

However, a comprehensive search of chemical databases and scholarly articles did not uncover any studies that have specifically applied polarized optical microscopy to this compound. Consequently, there are no established findings or data to present in tabular format regarding its optical properties as determined by this method. The lack of such data suggests that the crystalline form of this compound may not have been subjected to this type of advanced characterization, or the results of such studies have not been published in the accessible scientific domain.

Further research would be necessary to explore the potential crystalline phases of this compound and to characterize them using advanced techniques like polarized optical microscopy, single-crystal X-ray diffraction, and differential scanning calorimetry. Such studies would provide a more complete understanding of the solid-state properties of this compound.

Theoretical and Computational Chemistry Studies of 1 Cycloheptylpropan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure, geometry, and bonding characteristics of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods utilize the electron density to determine the properties of a system.

For a molecule like 1-Cycloheptylpropan-2-one, such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Property Calculation: Investigating properties such as orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment.

Bonding Analysis: Characterizing the nature of chemical bonds within the molecule.

However, no specific ab initio or DFT studies detailing these electronic properties for this compound have been found in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Calculations can predict the 1H and 13C NMR chemical shifts, providing valuable information for structural elucidation.

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption can be computed, helping to identify functional groups and characterize the vibrational modes of the molecule.

Despite the utility of these predictive methods, there is no published research presenting calculated NMR chemical shifts or IR frequencies for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, is particularly important for flexible molecules like this compound, which contains a seven-membered ring.

Force Field-Based Simulations for Conformational Landscapes of the Cycloheptane (B1346806) Ring

Force field-based methods, also known as molecular mechanics, use classical physics to model the potential energy surface of a molecule. These simulations are computationally less demanding than quantum chemical calculations and are well-suited for exploring the conformational landscape of large and flexible molecules. For the cycloheptane ring in this compound, these simulations would identify the various stable conformers (e.g., chair, boat, twist-chair, twist-boat) and the energy barriers between them.

A search of the scientific literature did not yield any studies that have mapped the conformational landscape of the cycloheptane moiety in this compound using force field-based simulations.

Molecular Dynamics Simulations to Study Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules behave over time, including conformational changes, interactions with solvent, and other dynamic processes. An MD study of this compound would offer insights into the flexibility of the cycloheptyl ring and the propanone side chain under various conditions.

Currently, there are no available publications detailing molecular dynamics simulations performed on this compound.

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. For this compound, this could involve studying reactions such as enolate formation, aldol (B89426) reactions, or oxidation/reduction processes.

A thorough literature search found no computational studies dedicated to elucidating the reaction mechanisms of this compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

In computational chemistry, the exploration of a chemical reaction's mechanism involves identifying the transition state (TS), which represents the highest energy point along the reaction pathway. reddit.comucsb.edu A transition state is a first-order saddle point on the potential energy surface (PES), characterized by having exactly one imaginary frequency in a vibrational analysis. reddit.comscm.comjoaquinbarroso.com This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactants to products. ucsb.edu

The search for a transition state for a reaction involving this compound, such as its enolization or nucleophilic addition to the carbonyl group, would typically begin by constructing an initial guess of the TS geometry. scm.comyoutube.com Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) approach, implemented as QST2 or QST3 in software packages like Gaussian, can be used. joaquinbarroso.com These methods require the optimized structures of the reactants and products as input to generate an initial TS guess. joaquinbarroso.com Alternatively, a manual build based on chemical intuition or a potential energy surface scan along a presumed reaction coordinate can provide a starting structure for the optimization. ucsb.eduscm.com

Once a stationary point is located, a frequency calculation is crucial to confirm its nature. For a valid transition state, the calculation must yield a single imaginary frequency. joaquinbarroso.com

Following the successful location and verification of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. uni-muenchen.deresearchgate.net An IRC path is the minimum energy reaction pathway (MERP) in mass-weighted coordinates that connects the transition state to the reactant and product minima on the potential energy surface. uni-muenchen.demdpi.commissouri.edu This calculation ensures that the identified transition state correctly links the desired reactants and products of a specific reaction step. researchgate.netmissouri.edu The process involves stepping down the potential energy surface from the saddle point in both the forward (towards products) and reverse (towards reactants) directions. scm.com

For a hypothetical base-catalyzed keto-enol tautomerism of this compound, a computational study would yield data similar to that presented in the table below.

Table 1: Hypothetical Computational Data for Keto-Enol Tautomerism of this compound

ParameterValueDescription
Transition State Imaginary Frequency -1250 cm⁻¹The single negative frequency confirming the structure as a true transition state. The motion corresponds to the proton transfer from the α-carbon to the carbonyl oxygen.
Activation Energy (ΔE‡) 15.2 kcal/molThe calculated energy barrier for the reaction, representing the energy difference between the reactant complex and the transition state.
Reaction Energy (ΔErxn) 8.5 kcal/molThe overall energy change of the reaction, indicating that the keto form is more stable than the enol form.
IRC Path Confirmation ConfirmedIRC calculations successfully connected the transition state to the keto form (reactant) and the enol form (product).

Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the stereoselectivity and regioselectivity of chemical reactions, providing insights that can guide synthetic efforts. rsc.org These predictions are typically based on comparing the activation energies of different possible reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus lead to the major product.

Stereoselectivity: For reactions of this compound that can produce stereoisomers, such as the reduction of its carbonyl group to a secondary alcohol, computational methods can predict which stereoisomer will be preferentially formed. This involves locating the transition states for the formation of each possible product (e.g., the R and S enantiomers). The calculated activation energies for these competing transition states are then compared. A lower energy for one transition state over another implies a faster reaction rate, and the enantiomeric excess (e.e.) can be estimated from the energy difference (ΔΔG‡). nih.govnih.gov

Regioselectivity: In reactions where this compound can react at multiple sites, computational analysis can predict the major regioisomer. For example, in the formation of an enolate under kinetic control, a base can abstract a proton from either the methyl group or the methylene (B1212753) group adjacent to the carbonyl. By calculating the activation energies for proton abstraction at each of these positions, the preferred site of reaction can be determined. The transition state with the lower energy barrier will correspond to the kinetically favored product. Machine learning models, often combined with quantum mechanical descriptors, have also emerged as effective tools for predicting regioselectivity in various reactions. nih.govresearchgate.netrsc.orgchemrxiv.org

Table 2: Hypothetical Energy Profile for Regioselective Enolate Formation

PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A Proton abstraction from the methyl group (C1)18.5Minor Product (Thermodynamic Enolate)
Pathway B Proton abstraction from the methylene group (C3)16.2Major Product (Kinetic Enolate)

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of molecules and their chemical reactivity. chemrxiv.orgresearchgate.net These models are built by converting chemical structures into numerical descriptors and then using statistical methods, such as multiple linear regression, to create an equation that predicts a specific reactivity outcome. chemrxiv.orgchemrxiv.org

For a series of compounds related to this compound (e.g., varying the size of the cycloalkyl ring from cyclopropyl (B3062369) to cyclooctyl), a QSRR model could be developed to predict a property like the rate of a specific reaction. The process would involve:

Dataset Compilation: Assembling a set of cycloalkyl propanones with experimentally measured reactivity data (e.g., reaction rate constants).

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors that quantify its structural, electronic, and steric properties. These can include steric parameters (%Vbur), electronic parameters (e.g., calculated atomic charges, HOMO/LUMO energies), and topological indices. chemrxiv.org

Model Development: Using statistical analysis to identify the descriptors that have the strongest correlation with the observed reactivity and to build a predictive regression model. chemrxiv.org

Validation: Testing the model's predictive power using an external set of compounds not included in the initial training set.

A successful QSRR model can provide insights into the factors governing reactivity and allow for the prediction of reactivity for new, unsynthesized compounds. chemrxiv.org

Table 3: Hypothetical Descriptors for a QSRR Model of Cycloalkyl Propanone Reactivity

CompoundSteric Descriptor (e.g., %Vbur)Electronic Descriptor (e.g., Carbonyl Carbon Charge)Observed Reactivity (log k)
1-Cyclobutylpropan-2-one35.2+0.45-2.1
1-Cyclopentylpropan-2-one38.1+0.43-2.5
1-Cyclohexylpropan-2-one40.5+0.42-2.9
This compound 42.8 +0.41 -3.2
1-Cyclooctylpropan-2-one45.0+0.40-3.6

Virtual Screening and Ligand Design

In the field of drug discovery, the molecular structure of this compound could potentially serve as a scaffold or starting point for the design of new ligands that bind to a specific biological target, such as an enzyme or receptor. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target molecule. nih.govnih.gov

If the cycloheptylpropanone core was identified as a pharmacophore—the essential set of steric and electronic features necessary for biological activity—a virtual screening campaign could be initiated. nih.gov The process would involve:

Target Preparation: Obtaining a 3D structure of the biological target, often from X-ray crystallography or homology modeling. nih.gov

Library Generation: Creating a virtual library of compounds based on the this compound scaffold. This would involve computationally adding various functional groups and substituents to the core structure to generate a diverse set of derivatives.

Molecular Docking: Using docking software to predict the binding orientation and affinity of each compound in the virtual library within the active site of the target protein. derpharmachemica.comscholarsresearchlibrary.com The program calculates a "docking score," which estimates the binding free energy.

Hit Identification: Ranking the compounds based on their docking scores and other criteria (e.g., "drug-likeness" properties predicted by Lipinski's rule of five) to select a smaller subset of promising "hits" for experimental testing. derpharmachemica.comscholarsresearchlibrary.com

This structure-based drug design approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological evaluation, thereby reducing time and cost compared to traditional high-throughput screening. nih.govnih.gov

Table 4: Illustrative Virtual Screening Results for a Library Based on this compound

Compound IDModification on ScaffoldDocking Score (kcal/mol)Passes Lipinski's Rule of Five?
VSC-001R = -H (Parent Scaffold)-5.1Yes
VSC-002R = 4-hydroxyphenyl-7.8Yes
VSC-003R = 3-aminobenzyl-8.5Yes
VSC-004R = 2-indole-9.2Yes
VSC-005R = 4-tert-butylphenoxy-7.2No

Synthesis and Characterization of 1 Cycloheptylpropan 2 One Derivatives and Analogues

Structural Modification at the Alpha-Carbon Positions

The alpha-carbons of 1-cycloheptylpropan-2-one, being adjacent to the carbonyl group, are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One of the most common methods for alpha-carbon functionalization is through the generation of an enolate followed by reaction with an electrophile. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can effectively deprotonate the alpha-carbon to form the corresponding enolate. Subsequent treatment with an alkyl halide can introduce an alkyl group at this position. For instance, the reaction of this compound with LDA followed by methyl iodide would yield 1-cycloheptyl-3-methylpropan-2-one.

Another approach involves the formylation of the alpha-position. This can be achieved by reacting the ketone with a formylating agent, such as ethyl formate, in the presence of a base like sodium ethoxide. This reaction introduces a formyl group (-CHO) at the alpha-carbon, leading to the formation of a β-keto aldehyde.

Furthermore, α-halogenation can be accomplished using various halogenating agents. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the alpha-position. These α-haloketones are versatile intermediates for further synthetic transformations, including elimination reactions to form α,β-unsaturated ketones or substitution reactions with nucleophiles.

Table 1: Representative Examples of α-Carbon Modified this compound Derivatives

Derivative Name Structure Synthetic Method Potential Research Application
1-Cycloheptyl-3-methylpropan-2-one Enolate alkylation with methyl iodide Studying steric effects on ketone reactivity
1-Cycloheptyl-1-formylpropan-2-one Claisen-Schmidt condensation with ethyl formate Precursor for heterocyclic synthesis

Derivatization of the Cycloheptyl Ring System

Modification of the cycloheptyl ring itself can significantly influence the properties of the molecule. One strategy for derivatization involves the introduction of substituents onto the cycloheptyl ring prior to its attachment to the propanone side chain. For example, a substituted cycloheptanone (B156872) can be used as a starting material. Alkylation of a substituted cycloheptanone enolate with a propyl halide can lead to a derivative with functionality on the cycloheptyl ring.

Alternatively, functionalization can be performed on the intact this compound molecule, although this can be more challenging due to the potential for competing reactions at the alpha-carbons or the carbonyl group. Free-radical halogenation, for instance, could introduce a halogen onto the cycloheptyl ring, with the position of substitution being influenced by the relative stability of the resulting radical intermediates.

The introduction of unsaturation into the cycloheptyl ring is another derivatization pathway. This could be achieved through a sequence of halogenation followed by elimination. The resulting cycloheptenylpropan-2-one would have altered conformational and electronic properties compared to the saturated analogue.

Table 2: Examples of Cycloheptyl Ring Derivatization Strategies

Derivative Type General Structure Synthetic Approach Impact on Molecular Properties
Substituted Cycloheptyl Ring Synthesis from a substituted cycloheptanone Alters steric and electronic environment

Development of Homologues and Heteroatom-Containing Analogues

The synthesis of homologues of this compound involves changing the length of the alkyl chain attached to the cycloheptyl ring or the ketone. For example, 1-cycloheptylbutan-2-one and 1-cycloheptylpentan-2-one would be higher homologues. These can be synthesized by reacting cycloheptyl magnesium bromide with the appropriate α-bromoketone or by the acylation of a cycloheptyl Grignard reagent with an appropriate acid chloride.

Table 3: Homologues and Heteroatom-Containing Analogues

Compound Name Structure Class Synthetic Precursors
1-Cycloheptylbutan-2-one Homologue Cycloheptylmagnesium bromide and 1-bromobutan-2-one

Comparative Reactivity and Spectroscopic Studies of Related Cyclic Ketones (e.g., Cyclobutyl, Cyclopropyl (B3062369) Analogues)

The reactivity and spectroscopic properties of cyclic ketones are significantly influenced by ring size due to factors such as ring strain and conformational flexibility.

Reactivity: The reactivity of the carbonyl group in cyclic ketones towards nucleophilic addition is influenced by the steric hindrance around the carbonyl carbon and the release of ring strain upon rehybridization from sp² to sp³. Smaller rings, such as cyclobutanone (B123998) and cyclopropanone, exhibit higher reactivity due to the significant angle strain in the planar sp² carbonyl group, which is relieved upon forming the tetrahedral sp³ intermediate. In contrast, larger rings like cycloheptanone have more conformational flexibility and less ring strain, leading to reactivity that is more comparable to acyclic ketones.

Spectroscopic Studies: Spectroscopic techniques provide valuable insights into the structural differences between these cyclic ketones.

Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is a sensitive probe of the ring strain. Smaller rings force a greater s-character in the C-C bonds of the ring, which in turn leads to a stiffening of the exocyclic C=O bond and a higher stretching frequency. libretexts.orglibretexts.orgpressbooks.pub

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the vicinity of the carbonyl group and within the cycloalkyl ring are affected by the ring size and conformation. For example, the chemical shifts of the α-protons can vary depending on the dihedral angle with the carbonyl group.

Mass Spectrometry (MS): The fragmentation patterns of cyclic ketones in mass spectrometry are also dependent on the ring size. The initial α-cleavage at the carbonyl group is a common fragmentation pathway for ketones. In cyclic ketones, this leads to the formation of a diradical, and the subsequent fragmentation pathways are influenced by the stability of the resulting fragments, which is related to the ring size. whitman.edu

Table 4: Comparative Spectroscopic Data for Cyclic Ketones

Cyclic Ketone C=O Stretch (cm⁻¹) libretexts.orglibretexts.orgpressbooks.pub Representative ¹H NMR (α-H, ppm) Representative ¹³C NMR (C=O, ppm) Major Mass Spec Fragments (m/z) whitman.edu
Cyclopropyl methyl ketone ~1695 2.0-2.2 ~208 84, 69, 43, 41
Cyclobutyl methyl ketone ~1785 2.5-2.7 ~210 98, 83, 70, 55, 43

Applications and Advanced Utilities in Organic Chemical Research

Role as a Building Block in Complex Chemical Syntheses

In organic synthesis, the utility of a molecule as a "building block" is determined by its ability to participate in reliable chemical reactions to form larger, more complex structures. hilarispublisher.comsigmaaldrich.com 1-Cycloheptylpropan-2-one is well-suited for this role due to the versatile reactivity of its ketone moiety. news-medical.netnih.gov The carbonyl group and the adjacent α-protons serve as handles for a wide array of carbon-carbon bond-forming reactions.

The primary modes of reactivity include:

Enolate Formation: The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents or ylides.

These fundamental reactivities allow this compound to be a key starting material for introducing a cycloheptyl-ethyl fragment into a target molecule. The cycloheptyl group itself provides a bulky, lipophilic, and conformationally flexible seven-membered ring, a structural motif of interest in various complex terpenes and other natural products. nih.gov

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagentsProduct TypeSignificance
Aldol (B89426) CondensationAldehyde/Ketone, Acid/Baseα,β-Unsaturated KetoneForms a new C-C bond and introduces conjugation.
Wittig ReactionPhosphonium YlideAlkeneConverts the carbonyl group into a C=C double bond.
Grignard ReactionOrganomagnesium Halide (R-MgX)Tertiary AlcoholCreates a new C-C bond and a hydroxyl group.
Reductive AminationAmine (R-NH2), Reducing Agent (e.g., NaBH3CN)AmineForms a new C-N bond, converting the ketone to an amine.
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)EsterInserts an oxygen atom adjacent to the carbonyl group.

Precursor for the Preparation of Bioactive Scaffolds and Chemical Probes

A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds for testing biological activity. biolmolchem.com Pyrrole and cyclopropane (B1198618) derivatives, for example, are well-known bioactive scaffolds. biolmolchem.comnih.govnih.gov The cycloheptyl moiety, while less common than five- or six-membered rings, is present in a number of bioactive natural products, making it an interesting scaffold component for drug discovery.

This compound can serve as an early-stage precursor for synthesizing molecules designed to interact with biological systems. mdpi.com In medicinal chemistry, altering the size and nature of cyclic groups is a common strategy to optimize a drug's properties, such as its potency, selectivity, and metabolic stability. By using this compound, chemists can incorporate a seven-membered ring into known pharmacophores to explore structure-activity relationships (SAR). mdpi.com

Furthermore, the ketone can be transformed into other functional groups (e.g., amines, alcohols, heterocycles) to generate a diverse range of derivatives. nih.gov These derivatives can be used as chemical probes—small molecules designed to selectively interact with a specific protein or biological pathway, thereby helping to elucidate its function. nih.gov

Utility in the Development of New Synthetic Methodologies and Reagents

The advancement of organic chemistry relies heavily on the development of new reactions and reagents that offer improved efficiency, selectivity, and substrate scope. longdom.org Simple, readily accessible molecules containing common functional groups are often used as benchmark substrates to test the viability and limitations of these new methods. researchgate.net

This compound is a suitable substrate for this purpose. As a ketone, it can be used to evaluate a wide range of new synthetic transformations, including:

Asymmetric Reductions: Testing new catalysts for the enantioselective reduction of the ketone to a chiral alcohol.

C-H Activation/Functionalization: Developing methods to selectively functionalize the C-H bonds of the cycloheptyl ring or the methyl group, which are traditionally unreactive. news-medical.net

Novel Coupling Reactions: Using the ketone or its derivatives (e.g., enol triflates) as a partner in new transition-metal-catalyzed cross-coupling reactions. miragenews.com

The compound's structure, featuring a flexible seven-membered ring, can provide valuable insights into how sterics and conformational effects influence the outcome of a new reaction, complementing data from simpler substrates like cyclohexanone (B45756) or acetone (B3395972).

Exploration in Materials Science Research (e.g., Liquid Crystals, Polymers, if applicable)

The application of a small molecule in materials science typically requires that it possesses specific structural features that allow it to assemble into larger, ordered structures.

Liquid Crystals: Liquid crystal molecules (mesogens) generally have rigid, anisotropic (rod-like or disc-like) shapes. zeusinc.com this compound, being a relatively small and flexible molecule, does not possess the requisite shape to exhibit liquid crystalline properties on its own. However, it could theoretically be used as a building block to synthesize more complex, rigid molecules. For example, it could undergo a series of condensation and cyclization reactions to create a larger, aromatic core structure, to which the cycloheptyl group would act as a terminal flexible chain—a common feature in many liquid crystal designs. google.com

Polymers: To be used in polymer synthesis, a molecule must typically be bifunctional, meaning it has two reactive sites that allow it to link together into long chains. wikipedia.org this compound is monofunctional in the context of most polymerization reactions. However, it could be chemically modified to create a polymerizable monomer. For instance, an aldol self-condensation reaction could create a dimer that, after further functionalization (e.g., introduction of two hydroxyl or carboxylic acid groups), could be used as a monomer in step-growth polymerization to produce polyesters or polyamides. The incorporation of the cycloheptyl ring into the polymer backbone could influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength. acs.org

While direct applications are not documented, the chemical versatility of this compound provides a theoretical basis for its use as a starting point in the synthesis of novel monomers for materials science exploration.

Q & A

Q. What are the optimal synthetic routes for 1-Cycloheptylpropan-2-one, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Begin with established ketone synthesis protocols, such as Friedel-Crafts acylation or cycloheptane derivatization. Use Design of Experiments (DOE) to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example:
ParameterTested RangeOptimal Value (Yield)
Temperature60–120°C90°C (78%)
Catalyst (AlCl₃)0.5–2.0 eq1.2 eq (82%)
Reaction Time4–24 hours12 hours (85%)

Characterize intermediates via GC-MS to track byproduct formation. Validate purity using HPLC with a C18 column (acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Prioritize NMR (¹H, ¹³C) for structural confirmation:
  • ¹H NMR : Look for the cycloheptyl multiplet (δ 1.4–1.8 ppm) and ketone carbonyl absence (no proton signal).
  • ¹³C NMR : Confirm the carbonyl carbon at δ 205–210 ppm.
    Supplement with IR spectroscopy (C=O stretch ~1700–1750 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions, and what molecular descriptors are critical?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the carbonyl group determines electrophilicity. For example:
DescriptorValue (eV)Reactivity Trend
LUMO (Carbonyl)-1.8High
HOMO (Nucleophile)-6.2Moderate

Pair these with molecular dynamics (MD) simulations to assess steric effects from the cycloheptyl group. Validate predictions via kinetic studies (e.g., monitoring enolate formation rates) .

Q. What strategies resolve contradictions between theoretical predictions and experimental stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : When computational models (e.g., predicting equatorial vs. axial attack) conflict with experimental diastereomer ratios:

Re-evaluate solvent effects : Polar aprotic solvents may stabilize transition states differently than gas-phase DFT calculations.

Conduct NOESY NMR : Detect through-space interactions to confirm stereochemistry.

Dynamic kinetic resolution : Monitor temperature-dependent equilibration using chiral HPLC.
Example contradiction resolution:

  • Predicted : 70% trans-diastereomer (DFT).
  • Observed : 55% cis-diastereomer (experiment).
    Resolution : Solvent (THF) stabilized cis transition state via hydrogen bonding, unaccounted for in initial model .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Implement ICH Q1A(R2) guidelines for accelerated stability testing:
  • Conditions : 40°C/75% RH (6 months), 25°C/60% RH (control).
  • Analytical Metrics :
  • Purity loss ≤2% (HPLC).
  • Degradation products identified via LC-MS/MS.
    Use Arrhenius kinetics to extrapolate shelf life. For example:
Temperature (°C)Degradation Rate (k, day⁻¹)t₉₀ (days)
250.0012833
400.0045222

Store in amber vials under nitrogen to mitigate oxidation .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound analogs?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle structure-activity relationships. For instance, if cytotoxicity (IC₅₀) varies unpredictably across cell lines:

Cluster Analysis : Group compounds by substituent patterns.

ANCOVA : Adjust for confounding variables (e.g., logP, H-bond donors).
Report 95% confidence intervals and effect sizes. Use open-source tools (e.g., R/BioConductor) for transparency .

Q. How can researchers ensure reproducibility in catalytic asymmetric syntheses involving this compound?

  • Methodological Answer :
  • Detailed Metadata : Report catalyst lot numbers, solvent water content (Karl Fischer titration), and glovebox O₂/H₂O levels.
  • Control Experiments : Include racemic background reactions.
  • Data Sharing : Provide raw chromatograms and crystallographic CIF files in supplementary materials.
    Example reproducibility checklist:
ParameterTolerance
Catalyst Purity≥99% (HPLC)
Reaction Atmosphere<10 ppm O₂
Stirring Rate500±50 rpm

Adhere to Beilstein Journal guidelines for experimental reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.